Tris(pentafluorophenyl)borane
Overview
Description
Tris(pentafluorophenyl)borane, also referred to as “BCF”, is a chemical compound with the formula (C6F5)3B . It is a white, volatile solid . The molecule consists of three pentafluorophenyl groups attached in a “paddle-wheel” manner to a central boron atom; the BC3 core is planar . It has been described as the “ideal Lewis acid” because of its high thermal stability and the relative inertness of the B-C bonds .
Synthesis Analysis
Tris(pentafluorophenyl)borane is prepared using a Grignard reagent derived from bromopentafluorobenzene . The synthesis originally employed C6F5Li, but this reagent can detonate with elimination of LiF .Molecular Structure Analysis
The structure of tris(pentafluorophenyl)borane was determined by gas electron diffraction . It has a propeller-like arrangement of its three pentafluorophenyl groups with a torsional angle of 40.6 (3)° for the deviation of these groups from a hypothetically planar arrangement .Chemical Reactions Analysis
Tris(pentafluorophenyl)borane undergoes a quasi-reversible one-electron reduction followed by rapid chemical decomposition of the B(C6F5)3˙− radical anion intermediate via a solvolytic radical pathway . The reaction products form various four-coordinate borates of which [B(C6F5)4]− is a very minor product .Physical And Chemical Properties Analysis
Tris(pentafluorophenyl)borane is a colorless solid with a melting point of 126 to 131 °C . It forms an adduct in water . The molecular shape is trigonal planar with a dipole moment of 0 D .Scientific Research Applications
Catalysis in Polymerization
Tris(pentafluorophenyl)borane plays a significant role as a co-catalyst in metallocene-based processes for olefin polymerization. This application leverages its remarkable catalytic properties, which have been increasingly exploited in recent years (Piers & Chivers, 1998).
Utility in Organic and Organometallic Chemistry
It serves as an excellent catalyst or reagent in various organic and organometallic reactions. These include hydrometallation reactions, alkylations, aldol-type reactions, and stabilization of uncommon tautomeric forms (Erker, 2005).
Synthesis of Oxygenated Heterocycles
Tris(pentafluorophenyl)borane is effective in alkylating 1,3-dicarbonyl compounds, playing a crucial role in synthesizing various oxygenated heterocycles such as furans and chromenes (Raji Reddy, Vijaykumar, & Grée, 2010).
Applications in Polymer Chemistry
It is used as a Lewis acid catalyst for ring-opening polymerization of benzoxazines, significantly lowering the polymerization temperature and enhancing the thermal properties of polybenzoxazines (Arslan, Kiskan, & Yagcı, 2018).
Role in Friedel–Crafts Reactions
It has been found efficient for Friedel–Crafts reactions, especially in synthesizing unsymmetrical triarylmethanes, demonstrating advantages like high yield and broad substrate applicability (Thirupathi, Neupane, & Lee, 2011).
Advancements in Siloxane Chemistry
Tris(pentafluorophenyl)borane is pivotal in creating unique siloxane products, emphasizing its versatility in synthesizing various siloxane architectures (Gao, Battley, & Leitao, 2022).
Improving Power Capabilities in Batteries
It has been explored as an electrolyte additive to enhance the power capabilities of lithium-ion batteries, demonstrating significant improvements in battery performance (Chen & Amine, 2006).
Mechanistic Studies in Catalysis
The compound has been instrumental in understanding the mechanism of bond activation in catalysis, particularly in hydrosilylation of carbonyl and imine functions (Piers, Marwitz, & Mercier, 2011).
Enantioselective Diels–Alder Reactions
Tris(pentafluorophenyl)borane-assisted chiral phosphoric acid catalysts have been developed for enantioselective Diels–Alder reactions, demonstrating its role in enhancing the Brønsted acidity and chiral selectivity in such reactions (Hatano, Ishihara, Goto, & Ishihara, 2015).
Synthesis of Optically Active Polymers
It has been found effective in synthesizing optically pure and diisotactic poly(siloxane)s, highlighting its significance in controlling the stereochemistry of polymers (Zhou & Kawakami, 2005).
Safety And Hazards
Future Directions
Tris(pentafluorophenyl)borane’s application fields have developed from the initial olefin polymerization co-catalyst to other areas of organic chemistry and polymer chemistry . Its reactions catalyzed are significantly different from traditional Lewis acid-catalyzed reactions in reaction mechanisms and results .
properties
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAJXDYVZBHCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18BF15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074594 | |
Record name | Tris(pentafluorophenyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pentafluorophenyl)borane | |
CAS RN |
1109-15-5 | |
Record name | Tris(pentafluorophenyl)borane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1109-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(pentafluorophenyl)borane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(pentafluorophenyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tris(pentafluorophenyl)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(PENTAFLUOROPHENYL)BORANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WU5E2578 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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